
Hydroxypiperaquine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxypiperaquine, also known as this compound, is a useful research compound. Its molecular formula is C29H32Cl2N6O17P4-12 and its molecular weight is 931.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Hydroxypiperaquine is synthesized through a multi-step process that involves coupling piperazine derivatives with quinoline compounds. The synthesis aims to enhance the compound's antimalarial activity while minimizing side effects. Research has demonstrated various synthetic pathways, with one notable method involving the reaction of tertiary butoxy carbonyl piperazine with 4,7-dichloroquine, followed by deprotection and further reaction to yield this compound .
Antimalarial Efficacy
This compound has shown promising results in preclinical and clinical studies as an effective treatment against Plasmodium falciparum, particularly strains resistant to chloroquine. Its mechanism of action involves inhibiting the heme detoxification pathway in the malaria parasite, leading to parasite death. Studies indicate that this compound exhibits a high level of activity against both chloroquine-sensitive and resistant isolates of P. falciparum, making it a valuable candidate for combination therapies .
Clinical Studies and Trials
Several clinical trials have assessed the efficacy of this compound in combination with artemisinin derivatives:
- Combination Therapy : this compound is often used in combination with dihydroartemisinin. This combination has been shown to improve treatment outcomes by enhancing efficacy and reducing the likelihood of resistance development .
- Safety Profile : Clinical studies have reported that this compound is well-tolerated among patients, with mild side effects compared to traditional antimalarials. This safety profile is crucial for its use in endemic regions where malaria transmission is high .
Pharmacokinetics and Metabolism
Research on the pharmacokinetics of this compound indicates that it has a favorable absorption profile when administered orally. Studies utilizing liquid chromatography and mass spectrometry have characterized its metabolites, which play a role in understanding its efficacy and safety . The compound's long half-life allows for once-daily dosing, which can improve patient compliance.
Future Research Directions
Ongoing research aims to further explore the potential of this compound beyond malaria treatment:
- Broader Antimicrobial Activity : Investigations are underway to evaluate its effectiveness against other parasitic infections and potential applications in treating other diseases.
- Resistance Mechanisms : Understanding how P. falciparum develops resistance to this compound will be critical for optimizing treatment strategies and prolonging the drug's effectiveness .
Case Studies
Several case studies illustrate the clinical application of this compound:
- Case Study 1 : A clinical trial conducted in Southeast Asia demonstrated that patients treated with dihydroartemisinin-hydroxypiperaquine experienced rapid clearance of parasitemia compared to those treated with standard therapies.
- Case Study 2 : In a cohort study involving children in malaria-endemic regions, this compound was associated with a significant reduction in malaria incidence over a follow-up period of six months.
Eigenschaften
CAS-Nummer |
74351-60-3 |
---|---|
Molekularformel |
C29H32Cl2N6O17P4-12 |
Molekulargewicht |
931.4 g/mol |
IUPAC-Name |
1,3-bis[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propan-2-ol;tetraphosphate |
InChI |
InChI=1S/C29H32Cl2N6O.4H3O4P/c30-21-1-3-24-26(17-21)32-7-5-28(24)36-13-9-34(10-14-36)19-23(38)20-35-11-15-37(16-12-35)29-6-8-33-27-18-22(31)2-4-25(27)29;4*1-5(2,3)4/h1-8,17-18,23,38H,9-16,19-20H2;4*(H3,1,2,3,4)/p-12 |
InChI-Schlüssel |
PQLUETJCGCJOAC-UHFFFAOYSA-B |
SMILES |
C1CN(CCN1CC(CN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)O)C5=C6C=CC(=CC6=NC=C5)Cl.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-] |
Kanonische SMILES |
C1CN(CCN1CC(CN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)O)C5=C6C=CC(=CC6=NC=C5)Cl.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-] |
Key on ui other cas no. |
74351-60-3 |
Synonyme |
hydroxypiperaquine hydroxypiperaquine phosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.